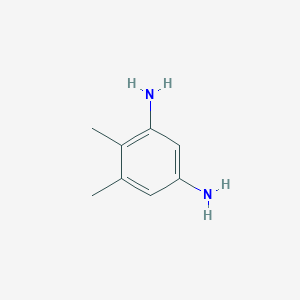

4,5-Dimethylbenzene-1,3-diamine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4,5-dimethylbenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-5-3-7(9)4-8(10)6(5)2/h3-4H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSWLOYIXJMPLNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90395710 | |

| Record name | 4,5-dimethylbenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38353-98-9 | |

| Record name | 4,5-dimethylbenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scale Up Considerations in the Synthesis of 4,5 Dimethylbenzene 1,3 Diamine

Scale-up of Nitration

The industrial-scale nitration of aromatic compounds is a well-established but hazardous process that demands stringent control measures.

Heat Management: Nitration is a highly exothermic reaction, and the risk of a thermal runaway is a major safety concern. aiche.orgicheme.org In large reactors, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. Effective heat management requires robust cooling systems, controlled addition rates of the nitrating mixture, and continuous temperature monitoring to prevent dangerous temperature excursions that could lead to violent decomposition of the reaction mixture. icheme.org

Reactor Technology: While traditional batch reactors can be used, there is a growing trend towards using continuous flow reactors, such as microchannel reactors, for nitration processes. laryee.com These reactors offer significantly better heat transfer due to their high surface-area-to-volume ratio, which greatly reduces the risk of runaway reactions. laryee.com They also minimize the volume of hazardous material present at any given time, further enhancing safety.

Acid Handling and Recycling: The process uses large volumes of concentrated and corrosive sulfuric and nitric acids. Handling these acids safely is a primary concern. Furthermore, from an economic and environmental standpoint, the recovery and reconcentration of the spent sulfuric acid, which becomes diluted with water formed during the reaction, is crucial. acs.org

Scale-up of Catalytic Hydrogenation

The catalytic reduction of nitroaromatics also presents a unique set of challenges when scaled up for industrial production.

Catalyst Management: The efficiency of the hydrogenation is highly dependent on the catalyst's activity. On a large scale, this involves managing catalyst loading, preventing deactivation or poisoning, and ensuring efficient recovery and reuse, especially when using expensive precious metal catalysts like palladium. google.comicheme.org The pyrophoric nature of catalysts like Raney Nickel requires special handling procedures to prevent fires upon exposure to air. icheme.org

Mass Transfer Limitations: Catalytic hydrogenation is a three-phase reaction system involving a gaseous reactant (hydrogen), a liquid phase (substrate solution), and a solid catalyst. Efficient agitation and mixing are critical to overcome mass transfer limitations and ensure that hydrogen can effectively reach the catalyst surface to drive the reaction at a desirable rate. acs.org

Safety Protocols: The use of large quantities of flammable hydrogen gas under high pressure poses a significant explosion risk. Industrial hydrogenation plants must be equipped with specialized high-pressure reactors, comprehensive safety interlocks, and systems for detecting and managing potential leaks.

Table 3: Key Scale-up Challenges and Considerations

| Process Step | Key Challenge | Mitigation and Control Strategies |

|---|---|---|

| Nitration | Thermal Runaway | Efficient reactor cooling, controlled reagent addition, continuous monitoring, use of flow reactors. aiche.orgicheme.orglaryee.com |

| Acid Waste | Implementation of spent acid recovery and reconcentration plants. acs.org | |

| Isomer Control | Precise control of reaction temperature and stoichiometry. | |

| Hydrogenation | Catalyst Handling | Procedures for safe handling of pyrophoric catalysts, catalyst filtration and recycling systems. icheme.org |

| Hydrogen Safety | Use of high-pressure rated reactors, robust leak detection, and explosion-proof infrastructure. |

Coordination Chemistry and Metal Complexes of 4,5 Dimethylbenzene 1,3 Diamine

Ligand Design and Coordination Modes of 4,5-Dimethylbenzene-1,3-diamine

A thorough analysis of this compound as a ligand would involve an examination of its electronic and steric properties. The two amine groups in the meta position on the benzene (B151609) ring, flanked by two methyl groups, would be expected to act as bidentate ligands, forming a chelate ring with a metal center. The electron-donating nature of the methyl groups would likely enhance the electron-donating ability of the amine functionalities, potentially stabilizing metal centers in higher oxidation states.

The coordination modes could vary depending on the metal ion and reaction conditions. Common modes would include:

Bidentate Chelating: Both nitrogen atoms coordinate to a single metal center, forming a six-membered chelate ring.

Monodentate: Only one of the two amine groups coordinates to a metal center, leaving the other available for further reactions or interactions.

Bridging: The ligand could bridge two metal centers, with each amine group coordinating to a different metal.

However, specific studies detailing these coordination modes for this compound are not found in the current body of scientific literature.

Synthesis of Metal-4,5-Dimethylbenzene-1,3-diamine Complexes

The synthesis of metal complexes with this ligand would typically involve the reaction of a metal salt with this compound in a suitable solvent.

For transition metals, the synthesis might involve direct reaction with metal halides, acetates, or other precursors. The resulting complexes would be of interest for their potential magnetic, electronic, and catalytic properties. Without specific examples from the literature, any discussion remains speculative.

Similarly, the formation of adducts with main group metals (e.g., lithium, magnesium, aluminum) would be anticipated. These adducts could serve as precursors for more complex syntheses or exhibit interesting structural features. Again, specific documented syntheses for this compound are absent.

Structural Elucidation of this compound Metal Complexes

The characterization of any synthesized complexes would rely on a suite of analytical techniques:

X-ray Crystallography: To determine the precise three-dimensional structure, including bond lengths and angles between the metal and the ligand.

Infrared (IR) Spectroscopy: To observe the shifts in the N-H stretching frequencies upon coordination to the metal.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To probe the chemical environment of the ligand's protons and carbons upon complexation.

UV-Vis Spectroscopy: To study the electronic transitions within the complex.

While these are standard methods, no published studies applying them to metal complexes of this compound could be located.

Catalytic Applications of this compound Metal Complexes

Metal complexes derived from diamine ligands are often explored for their catalytic activity in various organic transformations, such as oxidation, reduction, and cross-coupling reactions. The electronic and steric environment provided by the ligand can significantly influence the catalytic performance. However, there is no available research detailing the use of this compound metal complexes in any catalytic applications. Consequently, no data tables on their performance can be presented.

Theoretical and Computational Investigations of 4,5 Dimethylbenzene 1,3 Diamine

Quantum Chemical Studies on 4,5-Dimethylbenzene-1,3-diamine

Quantum chemical calculations are a fundamental tool for understanding the intrinsic properties of a molecule. However, no specific studies applying these methods to this compound have been identified in a comprehensive search of scientific literature.

Electronic Structure and Molecular Orbital Analysis

A detailed analysis of the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies and their distribution, has not been published for this compound. Such a study would be crucial for predicting its reactivity, and electronic and optical properties.

Spectroscopic Property Prediction and Validation

Computational prediction of spectroscopic properties, such as infrared (IR), Raman, and UV-Visible spectra, is a standard practice to complement and aid in the interpretation of experimental data. At present, there are no available theoretical spectra for this compound to compare with any potential experimental findings.

Reaction Pathway and Mechanism Elucidation

The elucidation of reaction pathways and mechanisms involving this compound through computational methods has not been a focus of published research. Theoretical studies in this area would provide valuable insights into its chemical behavior and potential applications in synthesis.

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules and their interactions within a system over time. A search for MD simulations involving this compound, for instance, to understand its behavior in solution or in condensed phases, did not yield any specific research articles.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the biological activity or other properties of compounds based on their chemical structure. There are no known QSAR models that have been developed for derivatives of this compound, which would be valuable for designing new molecules with specific functionalities.

Advanced Materials Applications of 4,5 Dimethylbenzene 1,3 Diamine

Polymer and Copolymer Synthesis using 4,5-Dimethylbenzene-1,3-diamine

This compound, a substituted aromatic diamine, serves as a valuable monomer in the synthesis of various polymers. Its unique structure, featuring two amine functional groups and two methyl substituents on the benzene (B151609) ring, influences the properties of the resulting polymers, such as solubility, thermal stability, and processability.

Condensation Polymerization

Condensation polymerization is a primary method for incorporating this compound into polymer chains. This process involves the reaction of the diamine with other difunctional monomers, such as dianhydrides or diacyl chlorides, to form high-performance polymers like polyimides and polyamides. The diamine's reactivity is centered on its two amino groups, which participate in the formation of amide or imide linkages, releasing a small molecule, typically water, as a byproduct.

For instance, the direct condensation polymerization of N-alkylated p-aminobenzoic acid has been successfully carried out using condensing agents like hexachloroethane, triphenylphosphine, and pyridine (B92270). researchgate.net This method yields N-alkylated poly(p-benzamide)s with varying alkyl side chain lengths. researchgate.net The resulting polymers with longer alkyl side chains exhibit good solubility in organic solvents such as chloroform. researchgate.net

Integration into Polymer Architectures

The incorporation of this compound into polymer architectures allows for the tuning of material properties. The methyl groups on the benzene ring can enhance the solubility and processability of otherwise rigid polymer backbones. This is particularly advantageous in the synthesis of high-performance polymers that are often difficult to process due to their high melting points and low solubility.

Nitrogen-containing polymers have gained significant attention for their potential in creating materials with desirable electroluminescent, conducting, and liquid-crystalline properties. researchgate.net The synthesis of side-chain π-conjugated polymers, for example, can lead to materials with unique self-assembly behaviors and photophysical properties. researchgate.net

Development of Metal-Organic Frameworks (MOFs) and Coordination Polymers with this compound Derived Ligands

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. While direct use of this compound as a primary linker in MOF synthesis is not extensively documented in the provided results, the principles of using diamine-functionalized linkers are well-established. Diamine functionalities can be introduced into MOF structures to enhance properties like CO2 adsorption. researchgate.net

The synthesis of novel MOFs often involves the use of organic linkers containing nitrogen. mdpi.com For example, 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene has been used as an organic linker with various metal ions to create new MOFs. mdpi.com The solvothermal reactions of tetracarboxylic acids with transition metal cations in the presence of pyridine ligands have also yielded novel coordination polymers with diverse structural architectures. nih.gov The design of such frameworks can lead to materials with interesting magnetic and structural properties. nih.gov

The development of nano-sized MOFs (nano-MOFs) has also shown promise, with applications as multienzyme-mimics. nih.gov For example, integrating zirconium and iron ions into a single-component MOF has resulted in a material with oxidase-, peroxidase-, and phosphatase-mimicking activities. nih.gov

Preparation of Conjugated Polymers and Optoelectronic Materials from this compound

Conjugated polymers are characterized by a backbone of alternating single and double bonds, which results in delocalized π-electrons and unique electronic and optical properties. This compound can be a precursor for monomers used in the synthesis of conjugated polymers. The amine groups can be chemically modified to create reactive sites for polymerization reactions like Suzuki or Stille coupling.

The introduction of elements like boron into conjugated systems has been a widely applied strategy for improving material properties and introducing new functionalities. rsc.org Similarly, π-conjugated polymers incorporating heavier group 13 elements are being explored for their unique chemical, physical, and material properties. rsc.org The development of sustainable materials has also spurred interest in biosourced feedstocks and metal-free polymerization techniques for creating conjugated polymers for organic electronics. rsc.org

The synthesis of π-conjugated polymers with specific repeating units, such as 1,3-butadiene-1,4-diyl units, has been achieved through reactions involving organometallic polymers. researchgate.net These polymers exhibit π-conjugated character, as evidenced by their UV-vis spectra. researchgate.net

Functional Materials Development through this compound Incorporation

The incorporation of this compound into various material frameworks can lead to the development of functional materials with tailored properties. Its structural features can be leveraged to create materials for a range of applications.

The diamine moiety can act as a chelating agent, making it useful in the design of ligands for metal coordination chemistry. These ligands can be utilized in catalysis and materials science. For example, diamine-functionalized MOFs have shown excellent carbon dioxide adsorption and desorption properties. researchgate.net

Furthermore, substituted aromatic diamines are critical intermediates in the synthesis of heterocyclic frameworks. The development of polymers containing phosphine (B1218219) oxide and bis(phenylpyridinium) moieties has led to materials with high glass transition temperatures and excellent fire retardant properties. researchgate.net

Analytical Methodologies for Characterization of 4,5 Dimethylbenzene 1,3 Diamine and Its Derivatives

Spectroscopic Techniques in Structural Characterization

Spectroscopy is a cornerstone in the elucidation of the molecular structure of 4,5-Dimethylbenzene-1,3-diamine. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, Mass Spectrometry (MS), and UV-Visible spectroscopy are routinely used.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are instrumental in the structural confirmation of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum of a related compound, 1,3-dimethylbenzene, shows distinct signals for the aromatic and alkyl protons. docbrown.info The aromatic protons typically appear in the downfield region (δ 6.9-7.2 ppm), while the methyl protons resonate in the upfield region (around δ 2.3 ppm). docbrown.info The integration of these signals provides a ratio of the number of protons in different chemical environments. For 1,3-dimethylbenzene, the expected ratio of aromatic to alkyl protons is 4:6. docbrown.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For 1,3-dimethylbenzene, five distinct signals are observed, corresponding to the five different carbon environments due to molecular symmetry. docbrown.info The carbon atoms of the methyl groups show a significantly different chemical shift compared to the aromatic ring carbons. docbrown.info

A search for spectral data for this compound on PubChem indicates the availability of ¹³C NMR data, which can be accessed for detailed analysis. nih.gov

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that are used to identify the functional groups present in a molecule. The IR spectrum of a compound provides a unique "fingerprint" that can be used for its identification.

Infrared (IR) Spectroscopy: The IR spectrum of aromatic compounds shows characteristic absorption bands. For a related compound, 1,3-dimethylbenzene, the C-H stretching vibrations of the aromatic ring are typically observed in the region of 3100-3000 cm⁻¹. The C-H stretching vibrations of the methyl groups appear in the 2980-2860 cm⁻¹ region. The C=C stretching vibrations of the aromatic ring give rise to bands in the 1600-1450 cm⁻¹ region. scielo.org.za The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region and is unique for each compound. docbrown.info For 4,5-Dimethyl-1,2-phenylenediamine, IR spectral data is available from various sources, often presented as a KBr wafer or using Attenuated Total Reflectance (ATR) techniques. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. For 4,5-Dimethyl-1,2-phenylenediamine, FT-Raman spectral data is available and can be used for structural analysis. nih.gov

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation patterns.

The mass spectrum of a related compound, 1,4-dimethylbenzene, shows a molecular ion peak [M]⁺ at an m/z of 106, which corresponds to the molecular weight of the compound. docbrown.info The fragmentation pattern provides valuable structural information. A common fragmentation is the loss of a methyl group (CH₃), resulting in a prominent peak at m/z 91. docbrown.info Another observable fragmentation is the loss of a hydrogen atom, leading to an [M-1]⁺ peak at m/z 105. docbrown.info For 4,5-Dimethyl-1,2-phenylenediamine, GC-MS data is available, which can be used to identify the compound and its fragmentation pattern. nih.gov

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound. This technique is particularly useful for analyzing compounds containing chromophores, such as aromatic rings. Aromatic imines, which are derivatives of diamines, are known to exhibit absorption in the UV-Vis region. mdpi.com

The UV-Vis spectrum of a diamine compound showed a maximum absorption at 305 nm. researchgate.net The absorption spectra of related polyetherimides were slightly red-shifted and broadened, which was attributed to a more extended conjugation. researchgate.net The position and intensity of the absorption bands can be influenced by the solvent and the concentration of the analyte. mdpi.com

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. The purity of 4,5-Dimethyl-1,2-phenylenediamine is often determined by HPLC, with some suppliers indicating a purity of greater than 98.0%. tcichemicals.com Information regarding HPLC analysis is available from various chemical suppliers. bldpharm.com

Gas Chromatography (GC)

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a cornerstone technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds like this compound. Its high resolution and sensitivity make it ideal for purity assessment and the analysis of reaction mixtures.

The methodology involves injecting a volatilized sample into a carrier gas stream (typically helium), which flows through a long, thin capillary column. The inner surface of the column is coated with a stationary phase. Separation occurs based on the differential partitioning of analytes between the mobile carrier gas and the stationary phase. Compounds with higher affinity for the stationary phase travel more slowly and thus have longer retention times.

For the analysis of primary aromatic amines, a non-polar or medium-polarity stationary phase is generally preferred. nih.gov A common choice is a fused silica (B1680970) capillary column coated with a phase like 5% diphenyl / 95% dimethyl polysiloxane (e.g., DB-5MS or HP-5MS). nih.govmdpi.comnih.gov Following separation in the GC column, the analytes enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that acts as a molecular fingerprint for definitive identification. nih.gov Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity for trace-level detection. nih.govtdi-bi.com

Table 1: Typical GC-MS Parameters for Aromatic Amine Analysis

| Parameter | Typical Setting |

|---|---|

| Column | DB-5MS or HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film) mdpi.comnih.gov |

| Carrier Gas | Helium, constant flow rate (e.g., 1-2 mL/min) mdpi.comtdi-bi.com |

| Injector | Splitless mode, 280-310 °C mdpi.comtdi-bi.com |

| Oven Program | Initial temp 40-80°C, ramp 5-30°C/min to 300-320°C mdpi.comnih.gov |

| Detector | Mass Spectrometer (MS) |

| MS Source Temp | 230-250 °C mdpi.comnih.gov |

| MS Transfer Line | 280-290 °C nih.govtdi-bi.com |

| Ionization Mode | Electron Impact (EI), 70 eV tdi-bi.com |

| Acquisition Mode | Full Scan or Selected Ion Monitoring (SIM) nih.gov |

This interactive table summarizes common starting conditions for the GC-MS analysis of aromatic amines, based on established methods for similar compounds.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) is an indispensable, non-destructive technique for elucidating the solid-state structure of crystalline materials. For this compound, which is a solid at room temperature, single-crystal XRD can provide precise information on its atomic arrangement, including bond lengths, bond angles, and intermolecular interactions. This information is fundamental to understanding its physical properties and how it packs in a solid lattice.

The technique involves irradiating a single crystal with a monochromatic X-ray beam. The atoms in the crystal lattice diffract the X-rays in a specific pattern of spots, which is recorded by a detector. The positions and intensities of these spots are directly related to the arrangement of electrons, and therefore atoms, within the crystal's unit cell. Analysis of this diffraction pattern allows for the determination of the crystal system, space group, and precise atomic coordinates. acs.org

While specific, publicly available crystal structure data for this compound is not readily found in the searched literature, data exists for the closely related isomer 4,5-dimethyl-1,2-phenylenediamine. nih.gov Furthermore, XRD is routinely used to characterize the morphology of polymers derived from aromatic diamines, such as polyamides and polyimides. In these cases, powder XRD is used to assess the degree of crystallinity, identify different polymorphic forms, and measure crystallite size, which are all critical parameters influencing the mechanical and thermal properties of the final material. ntu.edu.tw

Table 2: Information Obtainable from Single-Crystal XRD Analysis

| Parameter | Description |

|---|---|

| Crystal System | The basic geometric framework of the crystal (e.g., monoclinic, orthorhombic). |

| Space Group | The set of symmetry operations that describe the unit cell. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Atomic Coordinates | The precise (x, y, z) position of each atom within the unit cell. |

| Bond Lengths/Angles | The distances and angles between bonded atoms. |

| Intermolecular Forces | Identification of hydrogen bonds and other non-covalent interactions. |

This interactive table outlines the key structural parameters that would be determined from a successful single-crystal X-ray diffraction analysis of this compound.

Thermal Analysis Techniques for Material Stability

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. For this compound and its derivatives, particularly polymers, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for evaluating thermal stability and characterizing phase transitions. libretexts.org

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature. This technique is excellent for determining the decomposition temperature of a material, which is a key indicator of its thermal stability. For polymers derived from aromatic diamines, TGA can reveal the temperature at which significant weight loss begins (onset of decomposition) and the amount of char residue left at high temperatures, providing insight into flame retardancy. researchgate.netnih.gov

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to detect thermal transitions such as melting point (Tm), glass transition temperature (Tg), and crystallization temperature (Tc). researchgate.net The glass transition temperature is particularly important for amorphous or semi-crystalline polymers, as it defines the temperature at which the material changes from a rigid, glassy state to a more flexible, rubbery state. For the monomer itself, DSC can determine its melting point and enthalpy of fusion. Research on polyimides and polyamides derived from various aromatic diamines shows they generally exhibit high glass transition temperatures and decomposition temperatures above 500°C, indicating excellent thermal stability. ntu.edu.twresearchgate.net

Table 3: Representative Thermal Properties of Aromatic Diamine-Based Polymers

| Polymer Type | Diamine Monomer | Tg (°C) | Td, 5% (°C)¹ | Char Yield at 800°C (%) |

|---|---|---|---|---|

| Poly(diketone imide) | Various aromatic diamines | 203–275 | 500–539 | 51–60 |

| Aramid | 2,4-Diaminotriphenylamine | 221–298² | 495-540 | 62-73 |

¹ Temperature at 5% weight loss (Td, 5%) in nitrogen atmosphere, a common metric for the onset of thermal decomposition. researchgate.net ² Softening temperature reported instead of Tg. ntu.edu.tw This interactive table presents typical thermal data for polymers derived from various aromatic diamines, illustrating the high thermal stability achievable. Data sourced from studies on polyimides, aramids, and epoxy resins. ntu.edu.twresearchgate.netresearchgate.net

Concluding Remarks and Future Research Directions

Summary of Key Findings in 4,5-Dimethylbenzene-1,3-diamine Research

Research into this compound has primarily focused on its role as a monomer in polymer synthesis and as a building block in the creation of novel organic molecules. Key findings are concentrated in the following areas:

Polymer Science: A significant body of research highlights the use of diamines in creating high-performance polymers like polyimides and polyamides. While much of the literature discusses phenylenediamines in general, the principles apply to its dimethyl-substituted counterparts. nih.govresearchgate.net The incorporation of diamine monomers is crucial for producing materials like bio-based nylons. nih.gov Specifically, derivatives of p-phenylenediamine, which is structurally related to this compound, have been successfully polymerized to create products with good thermal stability. scilit.comtandfonline.com The methyl groups on the benzene (B151609) ring in this compound are expected to enhance the solubility of the resulting polymers, a significant advantage for material processing. scilit.comtandfonline.com

Organic Synthesis and Derivatives: Aromatic diamines are versatile precursors in organic synthesis. They readily react with aldehydes and ketones to form Schiff bases, which can then be used to create a variety of heterocyclic compounds. researchgate.netresearchgate.netresearchgate.net Research on related phenylenediamines shows they can undergo condensation reactions to produce a range of useful products. researchgate.net The synthesis of derivatives is a key area of exploration, with new fluorinated diamine monomers being designed to create polyimides with high transparency and thermal stability. mdpi.com

Material Properties: The introduction of methyl groups onto the phenylenediamine backbone influences the properties of resulting materials. For instance, in poly(p-phenylenediamine) derivatives, methyl substitutions have been shown to improve solubility without compromising thermal stability significantly. scilit.comtandfonline.com Research on other aromatic diamines has led to the development of polyimides with low birefringence and high refractive indices, making them suitable for optical applications. researchgate.net

Below is a table summarizing the key research applications and findings related to aromatic diamines, including this compound and its isomers.

| Research Area | Key Findings | Relevant Compounds |

| Polymer Synthesis | Serves as a monomer for high-performance polymers. Methyl groups can enhance the solubility of resulting polyimides and polyamides. | Poly(p-phenylenediamine), Poly(2,5-dimethyl-p-phenylenediamine) |

| Organic Intermediates | Acts as a precursor for synthesizing Schiff bases and various heterocyclic compounds. | Phenylenediamines, 4,4'-diaminodiphenylmethane |

| Advanced Materials | Used to develop materials with specific optical properties, such as high refractive indices and low birefringence. | m-Phenylenediamine derivatives |

| Dyes and Pigments | Functions as a crucial intermediate in the production of high-performance colorants with excellent fastness. | 2,5-Dimethylbenzene-1,4-diamine |

Identification of Emerging Trends and Unexplored Areas

The field of diamine chemistry is continuously evolving, with several new trends and unexplored territories for this compound.

Emerging Trends:

Sustainable Chemistry: There is a growing trend towards developing greener synthesis methods and using renewable raw materials for producing diamines. nih.govvirtuemarketresearch.com This includes the biosynthesis of diamines using microbial factories like E. coli and Corynebacterium glutamicum. nih.govnih.gov

Intrinsically Microporous Polymers: A significant emerging application is in the creation of Polyimides of Intrinsic Microporosity (PIM-PIs) for gas separation membranes. The specific geometry of diamine monomers is critical to achieving high permeability and selectivity. researchgate.net

Advanced Electronics: Diamine derivatives are finding new uses in the electronics industry as encapsulants, potting compounds, and adhesives for semiconductor packaging, driven by the trend of miniaturization. virtuemarketresearch.com

Unexplored Areas:

Catalysis: The potential of this compound and its derivatives as ligands in organometallic catalysis is an area ripe for exploration. The electron-donating methyl groups could influence the catalytic activity of metal centers.

Pharmaceutical Intermediates: While phenylenediamines are known to be core structures in some bioactive compounds, the specific applications of this compound in medicinal chemistry are not extensively documented and represent a significant area for future research. researchgate.net

Electrochemical Applications: The redox properties of phenylenediamines, such as the formation of stable radical cations (Wurster's Red), are well-known for N-substituted analogs. wikipedia.org Investigating the electrochemical behavior of this compound could lead to applications in organic electronics or as redox mediators.

Potential for Interdisciplinary Research and Applications

The unique properties of this compound make it a candidate for research that bridges chemistry with other scientific disciplines.

Materials Science and Engineering: Collaboration between chemists and materials scientists could lead to the design of novel polyimides and other polymers with tailored thermal, mechanical, and optical properties for specific applications, such as flexible displays or aerospace components. researchgate.net

Environmental Science: The development of sustainable, bio-based routes to synthesize this compound is a prime area for interdisciplinary work between synthetic chemists and biotechnologists. nih.govnih.gov Furthermore, polymers derived from this diamine could be investigated for applications in environmental remediation, such as adsorbents for pollutants.

Biomedical Engineering: The incorporation of this compound into biocompatible polymers could be explored for applications in drug delivery systems or medical implants, requiring collaboration with biomedical engineers and biologists.

Challenges and Opportunities in this compound Chemistry

The future of research on this compound is marked by both challenges and significant opportunities.

Challenges:

Cost-Effective Synthesis: Developing scalable and economically competitive synthetic routes is crucial for the wider application of this compound, especially for bio-based production methods to compete with petrochemical synthesis. nih.gov

Processability of Polymers: While methyl groups can improve solubility, achieving optimal processability for high-molecular-weight polymers derived from this diamine can still be a challenge, requiring careful optimization of polymerization conditions and solvent systems. scilit.comtandfonline.com

Regulatory Scrutiny: Aromatic amines as a class are under increasing regulatory watch. datahorizzonresearch.com Future research must be accompanied by thorough toxicological and environmental impact assessments to ensure safe and sustainable application.

Opportunities:

High-Value Niche Applications: The specific substitution pattern of this compound provides an opportunity to develop materials for high-value applications where unique properties are required, such as specialty electronics, optical films, and advanced composites. researchgate.netvirtuemarketresearch.com

Functional Derivatives: There is a vast, largely unexplored chemical space for derivatives of this compound. Functionalization of the amine groups or the aromatic ring could lead to new molecules with novel catalytic, optical, or biological activities. researchgate.netmdpi.com

Contribution to a Circular Economy: Research into the chemical recycling of polymers derived from this compound could contribute to the development of a more sustainable, circular economy for high-performance materials.

Q & A

Q. What are the recommended methodologies for synthesizing and purifying 4,5-Dimethylbenzene-1,3-diamine?

Synthesis typically involves catalytic hydrogenation or reductive amination of nitro precursors under controlled conditions (e.g., H₂/Pd-C in ethanol). Purification requires column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) to remove isomers or byproducts. Confirm purity via HPLC (>98%) and characterize intermediates using NMR (¹H/¹³C) and FTIR to verify functional groups (e.g., NH₂ stretching at 3300–3500 cm⁻¹) .

Q. How should researchers approach structural characterization of this compound?

Use X-ray crystallography for definitive structural elucidation. Employ SHELX programs (e.g., SHELXS for phase solution and SHELXL for refinement) to resolve atomic positions and confirm stereochemistry. For non-crystalline samples, combine spectroscopic methods:

- NMR : Assign aromatic protons (6.5–7.5 ppm) and methyl groups (2.0–2.5 ppm).

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 151.1) and fragmentation patterns.

Cross-validate data with computational tools (e.g., density functional theory for NMR chemical shift prediction) .

Advanced Research Questions

Q. How can contradictory data in toxicity studies of this compound be resolved?

Contradictions often arise from varying experimental conditions (e.g., exposure duration, model organisms). To address this:

- Standardize Protocols : Use OECD guidelines for acute toxicity (e.g., LD₅₀ in rodents) and aquatic ecotoxicity (e.g., Daphnia magna immobilization assays).

- Meta-Analysis : Apply mixed-methods frameworks to integrate qualitative observations (e.g., histopathology) with quantitative LC-MS/MS data on metabolite profiles.

- Confounding Factors : Control for pH, temperature, and solvent effects (e.g., DMSO vs. aqueous solutions) .

Q. What experimental designs are optimal for studying the compound’s stability under reactive conditions?

Design accelerated degradation studies under oxidative (H₂O₂), thermal (40–80°C), and photolytic (UV light) stress. Monitor degradation products via:

- HPLC-DAD : Track parent compound depletion and identify degradation peaks.

- GC-MS : Detect volatile byproducts (e.g., methylamines).

Use kinetic modeling (e.g., first-order decay) to predict shelf-life and storage conditions. Reference EPA DSSTox data for analogous compounds to infer reactivity pathways .

Q. How can computational modeling enhance understanding of this compound’s interaction with biomolecules?

Perform molecular docking (AutoDock Vina) to predict binding affinities with enzymes (e.g., cytochrome P450) or DNA bases. Validate with:

Q. What strategies mitigate biases in qualitative analysis of the compound’s environmental fate?

Adopt triangulation:

- Data Sources : Combine lab-based microcosm studies with field sediment samples.

- Analytical Techniques : Pair LC-MS/MS (quantitative) with FTIR-ATR (qualitative functional group tracking).

- Peer Review : Conduct iterative coding of observational data (e.g., microbial colony morphology) to ensure intercoder reliability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.